4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a piperidine ring, an ethoxymethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via O-alkylation reactions, where an ethoxymethyl halide reacts with the piperidine derivative.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through nucleophilic substitution reactions, where a suitable butanoic acid derivative reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of scalable catalysts to ensure high yields and purity. The use of microwave irradiation and efficient cyclocondensation in an alkaline aqueous medium can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and suitable solvents like ethanol or methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and ethoxymethyl group contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-17-9-10-5-3-4-8-13(10)11(14)6-7-12(15)16/h10H,2-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUGDKZOMMXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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